Memantine Glycine tert-Butyl Ester
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Overview
Description
Memantine Glycine tert-Butyl Ester is a biochemical compound with the molecular formula C18H31NO2 and a molecular weight of 293.44 . It is a derivative of memantine, which is known for its use in treating moderate to severe dementia in Alzheimer’s disease . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Memantine Glycine tert-Butyl Ester involves the reaction of memantine with glycine tert-butyl ester. One efficient method for synthesizing tert-butyl glycinate, a related compound, involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl alcohol, acidic catalysts, and ammonia . For example, the etherification of glycerol with tert-butyl alcohol in the presence of acidic catalysts produces ethers such as monoethers, diethers, and triethers . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry for drug development and production .
Mechanism of Action
The mechanism of action of Memantine Glycine tert-Butyl Ester is believed to involve the blockade of current flow through channels of N-methyl-D-aspartate (NMDA) receptors, a subfamily of glutamate receptors broadly involved in brain function . By blocking the effects of glutamate, this compound helps to prevent neuronal excitability and excessive stimulation, which are characteristic of Alzheimer’s disease . This mechanism is similar to that of memantine, which is known for its neuroprotective effects .
Comparison with Similar Compounds
Memantine Glycine tert-Butyl Ester can be compared to other similar compounds such as glycine tert-butyl ester hydrochloride and tert-butyl aminoacetate hydrochloride . These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. For example, glycine tert-butyl ester hydrochloride is primarily used in peptide synthesis, while this compound is utilized in neurological research and drug development .
Properties
Molecular Formula |
C18H31NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3/t13?,16-,17-,18?/m0/s1 |
InChI Key |
UEGJJRLHABYDSX-KHCOKFHASA-N |
Isomeric SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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